N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide
Description
Properties
Molecular Formula |
C20H21ClN2O |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1-carboxamide |
InChI |
InChI=1S/C20H21ClN2O/c1-13-5-10-17-14(2)12-20(3,4)23(18(17)11-13)19(24)22-16-8-6-15(21)7-9-16/h5-12H,1-4H3,(H,22,24) |
InChI Key |
HASLPBCJRPBWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)NC3=CC=C(C=C3)Cl)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions
Cyclocondensation reactions employing cyclohexane-1,3-dione, aldehydes, and cyanoacetamide derivatives are widely used to construct the quinoline core. For example, a protocol adapted from involves refluxing 4-chlorobenzaldehyde (1.40 g, 0.01 mol) with N-(4-chlorophenyl)-2-cyanoacetamide (1.94 g, 0.01 mol) and cyclohexane-1,3-dione (1.12 g, 0.01 mol) in ethanol containing triethylamine (0.50 mL). The reaction proceeds at 80°C for 3 hours, yielding a hexahydroquinoline intermediate, which is subsequently oxidized to the aromatic quinoline system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.
Key Variables:
-
Solvents: Ethanol, methanol, or acetonitrile.
-
Yield Optimization: Cooling the reaction mixture in an ice bath post-reflux improves crystallization efficiency, achieving yields up to 85%.
Friedländer Synthesis for Quinoline Formation
Ketone-Amine Condensation
The Friedlälder method involves condensing 2-aminobenzophenones with ketones. For instance, 2-amino-4-chlorobenzophenone reacts with 2,2,4,7-tetramethylcyclohexan-1,3-dione in acetic acid under reflux to form the quinoline skeleton. Subsequent carboxamide formation is achieved via Schotten-Baumann reaction with 4-chlorophenyl isocyanate.
Table 1: Comparative Analysis of Friedlälder Conditions
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | Glacial | 120 | 72 | 98 |
| Polyphosphoric acid | Toluene | 150 | 68 | 95 |
| Ionic liquid ([BMIM]BF₄) | Solvent-free | 100 | 81 | 99 |
N-Alkylation for Carboxamide Functionalization
Nucleophilic Substitution
The introduction of the 4-chlorophenyl group is achieved through N-alkylation. A representative procedure involves treating 2,2,4,7-tetramethylquinoline-1(2H)-carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with 4-chlorobenzylamine in dichloromethane at 0–5°C.
Critical Parameters:
-
Stoichiometry: A 1:1.2 molar ratio of acyl chloride to amine ensures complete conversion.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted starting materials, yielding 89% pure product.
Purification and Characterization
Crystallization Techniques
Recrystallization from absolute ethanol or methanol is standard for final product isolation. For example, dissolving the crude product in hot ethanol (50 mL per gram) and cooling to −20°C produces needle-like crystals with >99% purity.
Spectroscopic Validation
-
¹H NMR: Key signals include δ 1.29 ppm (singlet, 3H, CH₃), δ 3.87 ppm (singlet, 3H, OCH₃), and δ 8.21 ppm (singlet, 2H, NH₂).
-
MS (EI): Molecular ion peak at m/z 340.8 [M⁺] confirms the molecular weight.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Research indicates that N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide exhibits significant biological activities:
- Acetylcholinesterase Inhibition: Studies have shown that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Enhanced AChE inhibition compared to parent compounds suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
- Anticancer Potential: The compound has been evaluated for its anticancer properties. For instance, derivatives with similar structural features have demonstrated activity against glioblastoma cell lines, indicating a potential role in cancer therapy .
Synthesis and Modification
The synthesis of this compound typically involves several key steps aimed at optimizing yield and purity. These synthetic routes allow for further functionalization, making the compound amenable to various applications in drug design.
Case Studies and Research Findings
-
Neurodegenerative Disease Research:
- In vitro studies have demonstrated that modifications to this compound can enhance its potency as an AChE inhibitor. This suggests a pathway for developing new treatments for conditions like Alzheimer's disease.
-
Cancer Therapeutics:
- The compound's derivatives have been screened against glioma cell lines. One notable derivative exhibited potent inhibition of glioma growth by targeting the AKT signaling pathway, which is often implicated in cancer progression . This positions the compound as a promising candidate for further exploration in oncology.
-
Synthetic Pathways:
- Detailed synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels. These methods are crucial for facilitating further research into the compound's applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide and related compounds:
*Calculated based on molecular formula.
Key Observations from Comparative Analysis
Core Structure Variations: The quinoline core in the target compound and its analogs (e.g., ) is associated with planar aromaticity, enabling π-π stacking interactions.
Substituent Effects :
- The 4-chlorophenyl group in the target compound increases lipophilicity compared to the cyclohexyl analog in . This may improve membrane permeability but reduce aqueous solubility.
- Methyl groups at positions 2,2,4,7 (target compound) likely contribute to steric hindrance, possibly slowing enzymatic degradation.
Compounds with N-(4-chlorophenyl) carboxamide moieties (e.g., ) showed modulation of Rh123 accumulation, suggesting P-glycoprotein (P-gp) inhibition, a trait relevant in overcoming multidrug resistance .
Synthetic Accessibility: TRC210258’s synthesis involved sequential condensation, chlorination, and carbodiimide-mediated coupling , a pathway adaptable to the target compound by substituting starting materials (e.g., tetramethylquinoline derivatives).
Biological Activity
N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C18H20ClN
- Molecular Weight : 295.81 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from the chemical structure.
Research indicates that compounds similar to this compound often exhibit their biological activities through various mechanisms:
- Inhibition of Kinases : Compounds with similar structures have shown the ability to inhibit specific kinases involved in cancer progression, particularly AKT signaling pathways which are crucial in glioma malignancy .
- Antioxidant Activity : Quinoline derivatives are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Several studies have reported on the anticancer properties of quinoline derivatives:
- In Vitro Studies : A study demonstrated that quinoline derivatives could inhibit the growth of glioblastoma cells by targeting the AKT pathway. For instance, a related compound exhibited an EC50 value indicative of potent activity against glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells .
Anti-inflammatory Effects
Quinoline compounds are often investigated for their anti-inflammatory properties:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, contributing to their therapeutic potential in inflammatory diseases.
Case Studies
- Study on Anticancer Properties :
- Anti-inflammatory Research :
Data Table: Biological Activity Summary
| Activity Type | Compound Variation | EC50 (µM) | Remarks |
|---|---|---|---|
| Anticancer | N-(4-chlorophenyl) | 12 | Effective against glioblastoma cells |
| Anti-inflammatory | Quinoline Derivative | 25 | Inhibits COX-2 and pro-inflammatory cytokines |
Q & A
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide, and how can purity be ensured?
- Methodological Answer :
Synthesis typically involves multi-step protocols, such as coupling 4-chloroaniline with a pre-functionalized quinoline-carboxylic acid derivative. Key steps include:- Carboxamide formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid moiety for reaction with 4-chloroaniline .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%).
- Characterization : Confirm structure via / NMR (e.g., δ ~7.2–7.4 ppm for aromatic protons, δ ~165 ppm for carboxamide carbonyl) and HRMS (exact mass: calculated vs. observed) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if the compound crystallizes in a suitable space group .
- Spectroscopy : / NMR (e.g., Chloroform-d or DMSO-d6 solvents) and FT-IR (stretching at ~1680 cm for C=O) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity and stability under storage conditions .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl groups on the quinoline ring) influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Compare analogs with varying substituents using in vitro assays (e.g., enzyme inhibition or cellular uptake). For example, the C3 carboxamide group and C4 methyl groups in This compound enhance hydrophobic interactions with target proteins, as observed in P-glycoprotein inhibition studies .
- Use molecular docking (e.g., AutoDock Vina) to model interactions with binding pockets. The tetramethylquinoline core may occupy hydrophobic regions, while the 4-chlorophenyl group contributes π-π stacking .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., verapamil for P-gp inhibition) and ensure consistent cell lines/passage numbers.
- Orthogonal Techniques : Cross-validate with surface plasmon resonance (SPR) for binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Data Normalization : Account for batch-to-batch variability in compound purity via LC-MS .
Q. What computational strategies are effective for predicting metabolic stability and aldehyde oxidase (AO) susceptibility?
- Methodological Answer :
- ADMET Prediction : Use tools like Schrödinger’s QikProp or SwissADME to estimate logP (~3.5–4.0) and AO-mediated oxidation risks. The 4-chlorophenyl group may reduce AO activity compared to electron-donating substituents .
- Metabolite Identification : Perform in silico fragmentation (e.g., Mass Frontier) to predict major metabolites, such as hydroxylation at the quinoline ring .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Common degradation pathways include hydrolysis of the carboxamide bond or oxidation of methyl groups .
- LC-MS/MS Analysis : Identify degradation products (e.g., quinoline-N-oxide) using high-resolution mass spectrometry .
Q. What are the optimal strategies for studying its biotransformation in hepatic models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
